

An In-depth Technical Guide to LG-PEG10-azide

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Compound of Interest

Compound Name: LG-PEG10-azide

Cat. No.: B15340997

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This guide provides a detailed overview of the chemical structure, properties, and applications of **LG-PEG10-azide**, a heterobifunctional PEG linker used in bioconjugation and drug development.

Core Structure of LG-PEG10-azide

LG-PEG10-azide is a polyethylene glycol (PEG) derivative that features a terminal azide group (-N₃) and another distinct functional group, denoted as "LG," separated by a 10-unit PEG chain. The PEG chain is hydrophilic, which enhances the solubility of the molecule in aqueous environments and can improve the pharmacokinetic properties of conjugated biomolecules.[1][2][3] The azide group is a key functional moiety for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.[4][5]

The precise "LG" group can vary, but a common variant is a carboxylic acid or an activated ester, allowing for conjugation to amine-containing molecules. For the purpose of this guide, we will consider the structure as presented by commercial suppliers, which incorporates a more complex terminal group.

Molecular Formula: C₃₄H₆₆N₄O₂₁[6]

Molecular Weight: 866.9 g/mol [6]

The structure consists of a lipophilic tail, a PEG linker, and a terminal azide group. This amphipathic nature makes it suitable for applications in drug delivery systems, such as the formation of micelles or for surface modification of nanoparticles.

Physicochemical Properties and Quality Specifications

The quantitative data for **LG-PEG10-azide** is summarized in the table below. This information is critical for researchers in designing and replicating experiments.

Property	Value	Reference
Molecular Weight	866.9 g/mol	[6]
Purity	≥95%	[4]
Molecular Formula	C34H66N4O21	[6]
Storage Condition	-20°C	[6]
Shipping Condition	Ambient	[6]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **LG-PEG10-azide** is proprietary to its manufacturers, a general protocol for a typical application, such as bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), is provided below.

Protocol: Conjugation of **LG-PEG10-azide** to an Alkyne-Modified Protein

Materials:

- **LG-PEG10-azide**
- Alkyne-modified protein
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Phosphate-buffered saline (PBS), pH 7.4

- DMSO or DMF for dissolving the PEG reagent
- Size-exclusion chromatography system for purification

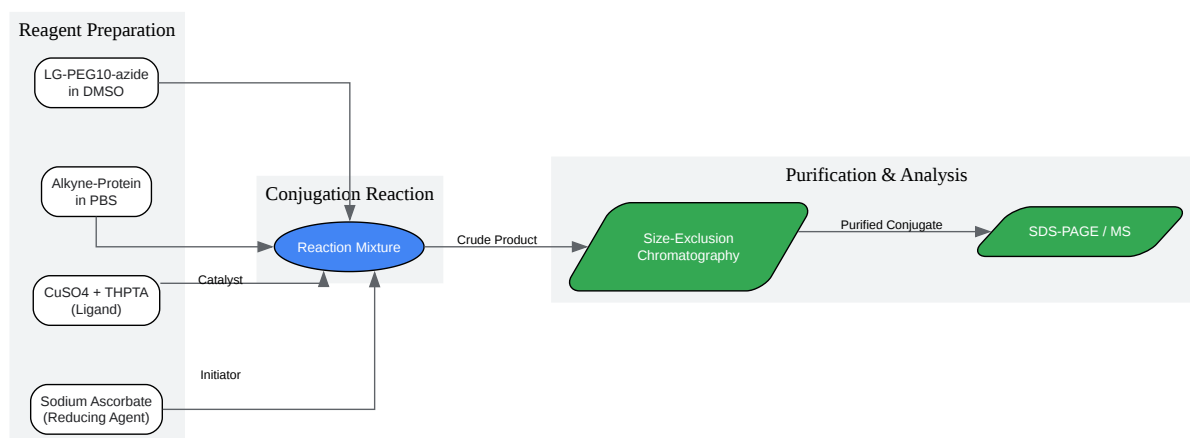
Procedure:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **LG-PEG10-azide** in DMSO.
 - Prepare a 10 mM stock solution of CuSO₄ in deionized water.
 - Prepare a 50 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
 - Prepare a 50 mM stock solution of THPTA in deionized water.
 - Dissolve the alkyne-modified protein in PBS to a final concentration of 1 mg/mL.
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-modified protein solution with a 5 to 10-fold molar excess of the **LG-PEG10-azide** stock solution.
 - In a separate tube, premix the CuSO₄ and THPTA solutions at a 1:5 molar ratio to form the copper-ligand complex.
 - Add the copper-ligand complex to the protein-PEG mixture. The final concentration of copper should be in the range of 100-500 µM.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
- Incubation:
 - Gently mix the reaction components and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation to minimize potential protein degradation.

- Purification:
 - Following incubation, remove the excess reagents and byproducts by purifying the reaction mixture using size-exclusion chromatography (e.g., a PD-10 desalting column).
 - Elute the conjugated protein with PBS.
- Characterization:
 - Confirm the successful conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (to determine the exact mass of the conjugate), or HPLC.

Visualizing Experimental Workflow and Reaction Pathways

Diagram of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

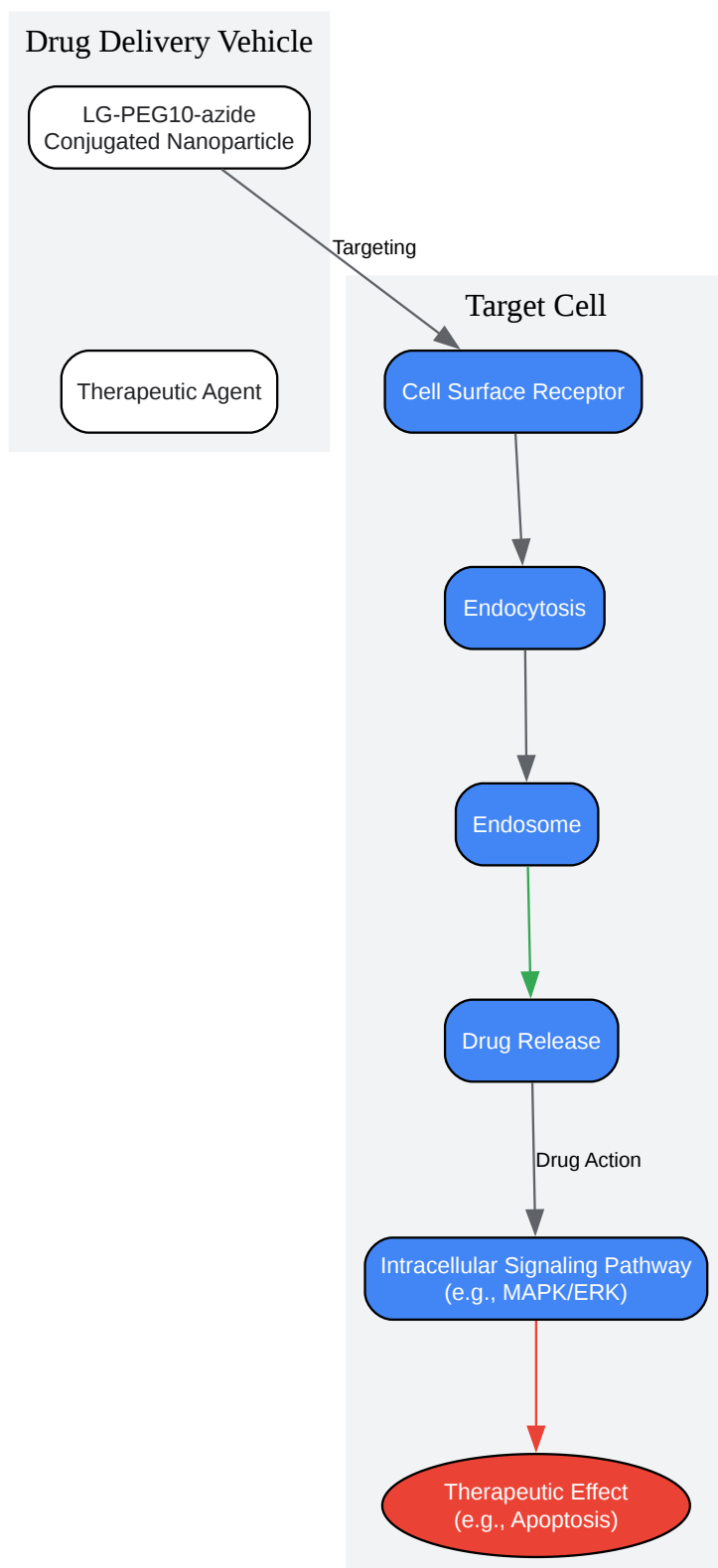


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Caption: Workflow for bioconjugation using CuAAC with **LG-PEG10-azide**.

Signaling Pathway: A Conceptual Application in Drug Delivery

The following diagram illustrates a conceptual signaling pathway that could be targeted by a drug delivered using an **LG-PEG10-azide**-based carrier.



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Caption: Conceptual pathway of a targeted drug delivery system.

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